molecular formula C18H16FNO5S2 B2701111 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941919-21-7

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2701111
CAS No.: 941919-21-7
M. Wt: 409.45
InChI Key: MMXQSJITXXINOE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a fluoro group, a sulfamoyl group attached to an ethoxyphenyl ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Fluoro Group: The fluoro group is often introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide formation reaction, typically involving the reaction of an amine with a sulfonyl chloride.

    Esterification: The carboxylate ester group is formed through esterification, where the carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design The benzothiophene core is known for its biological activity, and modifications at the fluoro and sulfamoyl groups can lead to compounds with enhanced pharmacokinetic and pharmacodynamic properties

Industry

In the materials science industry, derivatives of this compound are investigated for their electronic properties. The presence of the fluoro group and the benzothiophene core can contribute to the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the fluoro group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
  • Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-chloro-1-benzothiophene-2-carboxylate
  • Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxamide

Uniqueness

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding affinity in biological systems, while the sulfamoyl group provides additional sites for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c1-3-25-13-9-5-4-8-12(13)20-27(22,23)17-15-11(19)7-6-10-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXQSJITXXINOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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